

# Addressing the impact of drug-drug interactions with Cabotegravir

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## Compound of Interest

Compound Name: Cabotegravir

Cat. No.: B8008094

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## Technical Support Center: Cabotegravir Drug-Drug Interactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of drug-drug interactions with **Cabotegravir**.

### Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for **Cabotegravir** and the key enzymes involved?

A1: **Cabotegravir** is primarily metabolized through glucuronidation. The main enzyme responsible for this process is UDP-glucuronosyltransferase 1A1 (UGT1A1), with a minor contribution from UGT1A9.[1][2][3] **Cabotegravir** is also a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4]

Q2: Which classes of drugs are most likely to have clinically significant interactions with **Cabotegravir**?

A2: The most significant drug-drug interactions with **Cabotegravir** involve potent inducers of UGT1A1.[5][6] Co-administration of these drugs can lead to a significant decrease in **Cabotegravir** plasma concentrations, potentially reducing its efficacy. Additionally, drugs

containing polyvalent cations, such as antacids, can chelate oral **Cabotegravir** and reduce its absorption.[7]

Q3: Is the long-acting injectable formulation of **Cabotegravir** affected by the same drug-drug interactions as the oral formulation?

A3: Yes, while the long-acting injectable formulation bypasses first-pass metabolism in the gut, it is still susceptible to interactions with drugs that induce or inhibit systemic metabolic enzymes like UGT1A1.[2][7] Therefore, co-administration with potent UGT1A1 inducers is contraindicated for both oral and injectable **Cabotegravir**.

Q4: Are there any known interactions between **Cabotegravir** and other antiretroviral agents?

A4: **Cabotegravir** has a low potential to cause clinically significant drug-drug interactions with other antiretroviral drugs.[7] However, it is important to review the complete prescribing information for all co-administered antiretrovirals.

## Troubleshooting Guide

### Issue 1: Unexpectedly low **Cabotegravir** concentrations in an in vivo animal study where a UGT1A1-inducing agent was co-administered.

- Possible Cause: Induction of UGT1A1 by the co-administered agent has led to increased metabolism and clearance of **Cabotegravir**.
- Troubleshooting Steps:
  - Confirm the inducing potential: Review the literature to confirm that the co-administered agent is a known UGT1A1 inducer in the animal model being used.
  - Quantify the impact: Conduct a pharmacokinetic study to determine the extent of the decrease in **Cabotegravir** exposure (AUC, C<sub>max</sub>, and C<sub>min</sub>) in the presence of the inducing agent.
  - Consider alternative agents: If possible, select a co-administered agent that does not induce UGT1A1.

- Dose adjustment: If an alternative agent is not feasible, consider a dose-escalation study for **Cabotegravir** to determine if a higher dose can overcome the induction effect and maintain therapeutic concentrations. However, this should be done with caution, monitoring for any potential toxicity.

## Issue 2: High variability in Cabotegravir absorption in an oral dosing study in rodents.

- Possible Cause: Chelation of **Cabotegravir** by polyvalent cations present in the animal diet or bedding.
- Troubleshooting Steps:
  - Analyze the diet and environment: Check the composition of the rodent chow and bedding for high levels of calcium, magnesium, aluminum, or iron.
  - Control for polyvalent cations: Switch to a purified diet with known and controlled mineral content. Ensure bedding is free of potential chelating agents.
  - Staggered administration: If a specific compound containing polyvalent cations must be administered, ensure there is a sufficient time gap between its administration and that of oral **Cabotegravir** (e.g., at least 2 hours before or 4 hours after).

## Issue 3: Inconsistent results in an in vitro P-glycoprotein (P-gp) substrate assay with Cabotegravir.

- Possible Cause: Issues with the experimental setup, cell monolayer integrity, or inappropriate assay conditions.
- Troubleshooting Steps:
  - Verify cell monolayer integrity: Measure the trans-epithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure they are confluent and intact.
  - Confirm transporter activity: Include a known P-gp substrate (e.g., digoxin) and a known P-gp inhibitor (e.g., verapamil) as positive and negative controls in your assay.

- Optimize **Cabotegravir** concentration: Ensure the concentration of **Cabotegravir** used is within the linear range of the transporter's activity and does not cause cytotoxicity.
- Check for non-specific binding: Assess the binding of **Cabotegravir** to the assay plates and apparatus, as this can affect the calculated permeability values.

## Quantitative Data on Cabotegravir Drug-Drug Interactions

Interacting Drug/Agent	Class	Effect on Cabotegravir Pharmacokinetics	Clinical Recommendation
Rifampin	Potent UGT1A1 Inducer	Oral Cabotegravir (30 mg single dose) with Rifampin (600 mg daily):- AUC ↓ by 59% [7][8]- Half-life ↓ by 57%[7][8]- Oral Clearance ↑ by 2.4-fold[7][8]- Cmax unaffected[7][8]Long-Acting Cabotegravir with Rifampicin (PBPK modeling):- AUC ↓ by 61%[9][10]	Co-administration is contraindicated.
Rifabutin	Moderate UGT1A1 Inducer	Long-Acting Cabotegravir with Rifabutin (PBPK modeling):- AUC ↓ by 16%[9][10]	Use with caution and monitor for clinical efficacy.
Carbamazepine	Potent UGT1A1 Inducer	Data for Cabotegravir is not available. For Dolutegravir (a similar integrase inhibitor), Carbamazepine (300 mg twice daily) decreased Dolutegravir (50 mg once daily) AUC by 49%, Cmax by 33%, and Ct by 73%.[6][11]	Co-administration is contraindicated.
Phenytoin	Potent UGT1A1 Inducer	No specific quantitative data available for	Co-administration is contraindicated.

Cabotegravir.  
Expected to  
significantly decrease  
Cabotegravir  
concentrations.

Polyvalent Cations  
(e.g., Antacids)

Chelating Agents

Reduces absorption of  
oral Cabotegravir.

Administer oral  
Cabotegravir at least  
2 hours before or 4  
hours after antacids  
containing polyvalent  
cations.

## Experimental Protocols

### Protocol 1: In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the potential of a test compound to inhibit **Cabotegravir** glucuronidation by UGT1A1 in human liver microsomes.

Materials:

- **Cabotegravir**
- Test compound (potential inhibitor)
- Pooled Human Liver Microsomes (HLMs)
- UDP-glucuronic acid (UDPGA), trisodium salt
- Alamethicin
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system

#### Procedure:

- Prepare solutions:
  - Prepare stock solutions of **Cabotegravir** and the test compound in a suitable solvent (e.g., DMSO).
  - Prepare a working solution of UDPGA in buffer.
  - Prepare a suspension of HLMS in potassium phosphate buffer.
- Pre-incubation:
  - In a microcentrifuge tube, add the HLM suspension, alamethicin (to activate the UGT enzymes), and the test compound at various concentrations.
  - Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction:
  - Add the **Cabotegravir** substrate to the pre-incubated mixture.
  - Start the enzymatic reaction by adding the UDPGA working solution.
- Incubation:
  - Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction:
  - Stop the reaction by adding ice-cold acetonitrile.
- Sample processing:
  - Centrifuge the samples to precipitate the proteins.
  - Transfer the supernatant to a new plate or vials for analysis.

- LC-MS/MS analysis:
  - Analyze the formation of the **Cabotegravir**-glucuronide metabolite using a validated LC-MS/MS method.
- Data analysis:
  - Calculate the rate of metabolite formation at each test compound concentration.
  - Determine the IC50 value of the test compound for UGT1A1-mediated **Cabotegravir** glucuronidation.

## Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines a method to determine if **Cabotegravir** is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.

Materials:

- Caco-2 cells
- Transwell® inserts
- **Cabotegravir**
- Digoxin (positive control P-gp substrate)
- Verapamil (P-gp inhibitor)
- Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
- Acetonitrile
- LC-MS/MS system

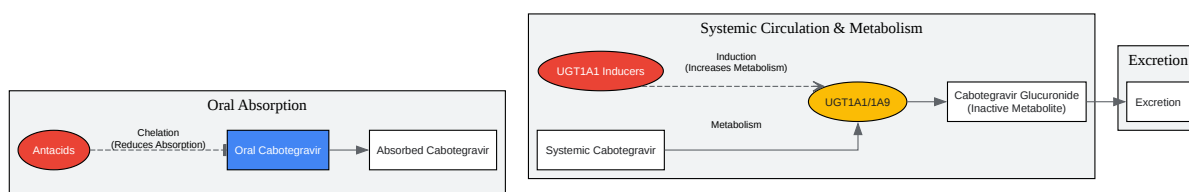
Procedure:



- Cell culture and seeding:
  - Culture Caco-2 cells under standard conditions.
  - Seed the Caco-2 cells onto Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
- Monolayer integrity assessment:
  - Measure the trans-epithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
- Transport experiment:
  - Wash the cell monolayers with pre-warmed HBSS.
  - Apical to Basolateral (A-B) transport: Add **Cabotegravir** solution to the apical (upper) chamber.
  - Basolateral to Apical (B-A) transport: Add **Cabotegravir** solution to the basolateral (lower) chamber.
  - Perform the transport studies in the presence and absence of the P-gp inhibitor, verapamil.
  - Incubate the plates at 37°C with gentle shaking.
- Sample collection:
  - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
  - Replace the collected volume with fresh buffer.
- Sample analysis:
  - Analyze the concentration of **Cabotegravir** in the collected samples using a validated LC-MS/MS method.

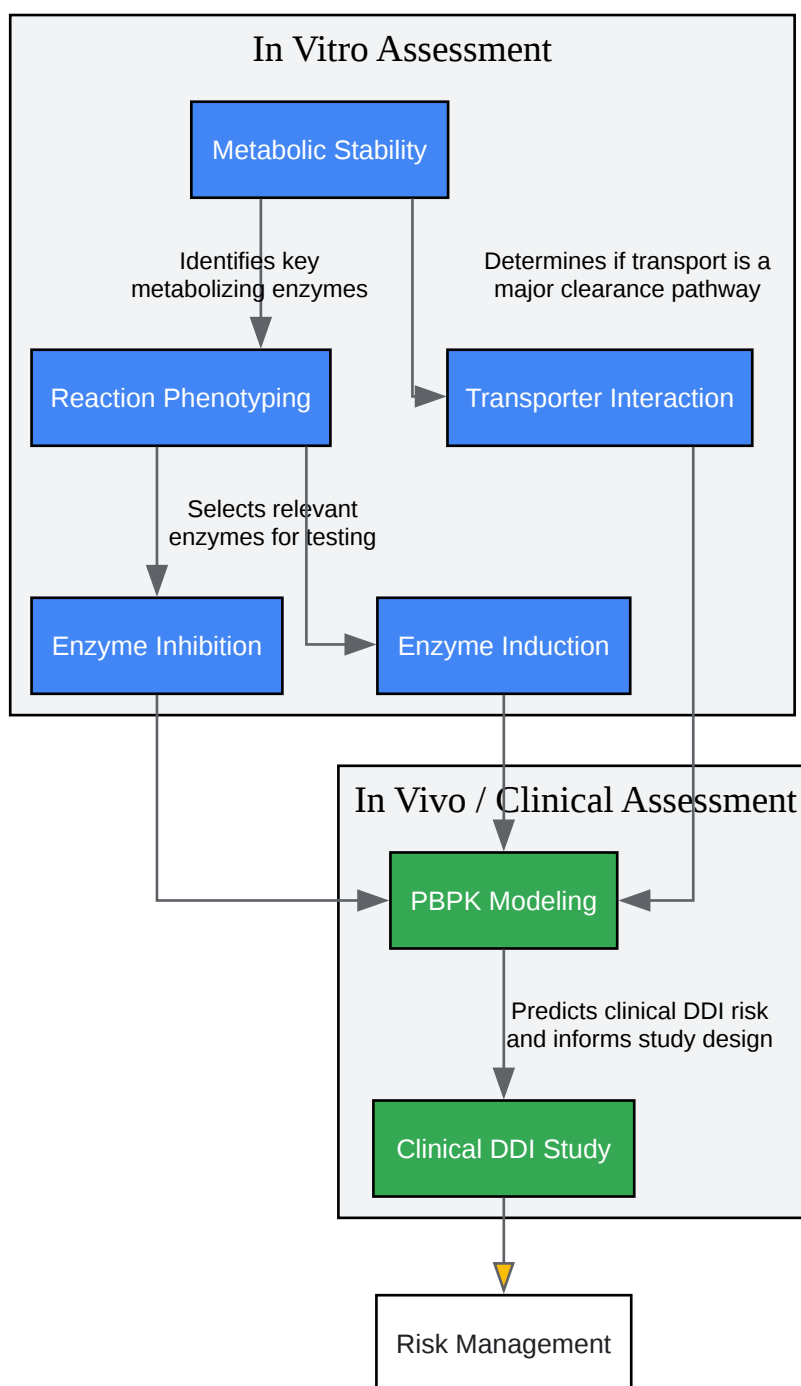
- Data analysis:
  - Calculate the apparent permeability coefficient ( $P_{app}$ ) for both A-B and B-A directions.
  - Calculate the efflux ratio ( $P_{app} \text{ B-A} / P_{app} \text{ A-B}$ ). An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, suggests that the compound is a P-gp substrate.

## Visualizations



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Caption: Metabolic pathway of oral **Cabotegravir** and points of drug-drug interactions.



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Caption: General workflow for assessing drug-drug interaction potential of **Cabotegravir**.

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